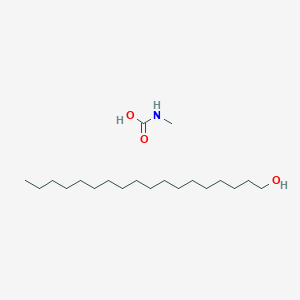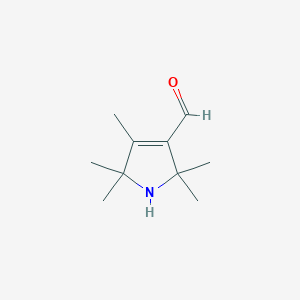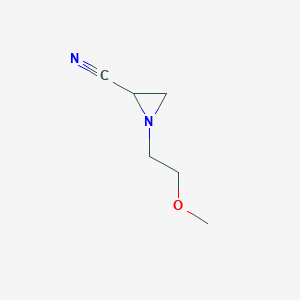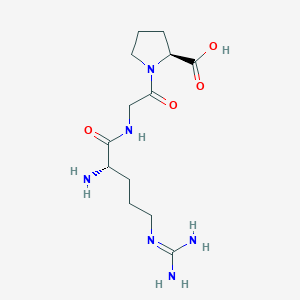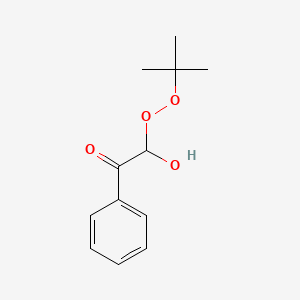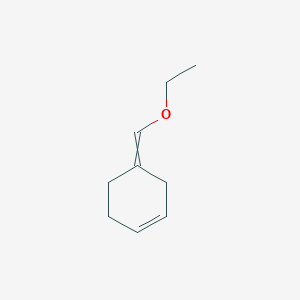
4-(Ethoxymethylidene)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethoxymethylidene)cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds within the ring structure. This compound is characterized by the presence of an ethoxymethylidene group attached to the cyclohexene ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethylidene)cyclohex-1-ene can be achieved through various organic reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. For instance, the reaction between 1,3-butadiene and ethyl vinyl ether under controlled conditions can yield the desired compound. The reaction typically requires a solvent such as xylene and is conducted at elevated temperatures to facilitate the formation of the cyclohexene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the partial hydrogenation of benzene followed by functional group modifications. The process can be optimized for large-scale production by using catalysts and continuous flow reactors to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethoxymethylidene)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding cyclohexane derivatives.
Substitution: The ethoxymethylidene group can undergo nucleophilic substitution reactions, leading to the formation of different substituted cyclohexenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Substituted cyclohexenes with various functional groups.
Aplicaciones Científicas De Investigación
4-(Ethoxymethylidene)cyclohex-1-ene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(Ethoxymethylidene)cyclohex-1-ene involves its interaction with molecular targets through its functional groups. The ethoxymethylidene group can participate in electrophilic addition reactions, where it acts as an electrophile and reacts with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures. The compound’s reactivity is influenced by the presence of the cyclohexene ring, which provides a stable framework for various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene: A simple cycloalkene with a single double bond.
Cyclohexanone: A cycloalkane with a ketone functional group.
Cyclohexanol: A cycloalkane with a hydroxyl group.
Uniqueness
4-(Ethoxymethylidene)cyclohex-1-ene is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical properties and reactivity compared to other cycloalkenes. This functional group allows for specific interactions and transformations that are not possible with simpler cycloalkenes .
Propiedades
Número CAS |
80336-08-9 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
4-(ethoxymethylidene)cyclohexene |
InChI |
InChI=1S/C9H14O/c1-2-10-8-9-6-4-3-5-7-9/h3-4,8H,2,5-7H2,1H3 |
Clave InChI |
RYHUMDKYKKROMA-UHFFFAOYSA-N |
SMILES canónico |
CCOC=C1CCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)
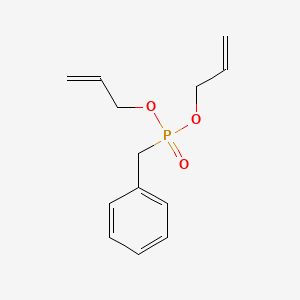
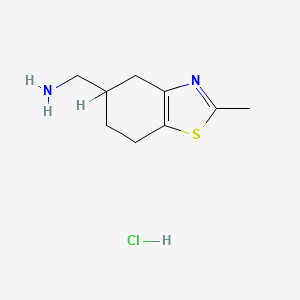
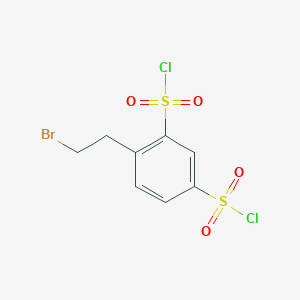

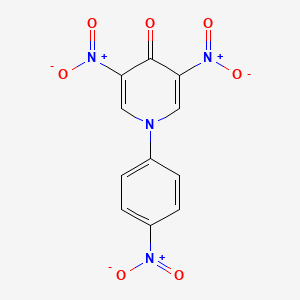
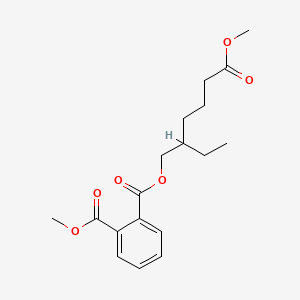
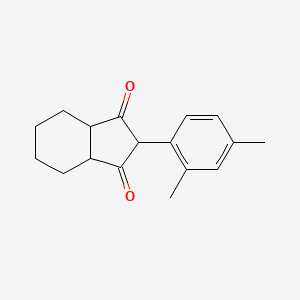
![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)
